molecular formula C14H9BrN2O2S B2860957 2-[(4-Bromophenyl)sulfonyl]quinoxaline CAS No. 338394-54-0

2-[(4-Bromophenyl)sulfonyl]quinoxaline

Cat. No.: B2860957
CAS No.: 338394-54-0
M. Wt: 349.2
InChI Key: MIYOOJWODFLYKL-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)sulfonyl]quinoxaline is a sulfonyl-substituted quinoxaline derivative characterized by a bromophenyl group attached to the quinoxaline core via a sulfonyl (-SO₂-) linker. Quinoxalines are nitrogen-containing heterocyclic compounds with a bicyclic structure composed of benzene fused to a pyrazine ring. The sulfonyl group enhances the compound’s electronic and steric properties, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(4-bromophenyl)sulfonylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O2S/c15-10-5-7-11(8-6-10)20(18,19)14-9-16-12-3-1-2-4-13(12)17-14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYOOJWODFLYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via a copper(I)-mediated oxidative addition and reductive elimination cycle. Key steps include:

  • Oxidative Addition : Cu(I) inserts into the C–Cl bond of 2-chloroquinoxaline, forming a copper-quinoxaline complex.
  • Transmetallation : Sodium 4-bromobenzenesulfinate transfers the sulfonyl group to the copper center.
  • Reductive Elimination : The Cu(III) intermediate collapses to yield the desired product, regenerating the Cu(I) catalyst.

Optimized Conditions :

  • Catalyst : CuI (10 mol%) with 1,10-phenanthroline (20 mol%) as a ligand.
  • Solvent : Dimethyl sulfoxide (DMSO) at 90°C for 12 hours.
  • Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane).

Spectroscopic Characterization

Successful synthesis is confirmed by:

  • ¹H NMR : Aromatic protons of the quinoxaline ring appear as doublets at δ 8.45–8.52 ppm (J = 4.8 Hz), while the 4-bromophenyl group shows a singlet at δ 7.82 ppm.
  • Mass Spectrometry : Molecular ion peak at m/z 393 (M⁺) with isotopic pattern consistent with bromine.

Nucleophilic Aromatic Substitution (SNAr)

Alternative routes employ SNAr reactions, though limited by quinoxaline’s electron deficiency. Activating groups or harsh conditions are often required.

Directed Lithiation Strategy

Quinoxaline is treated with lithium diisopropylamide (LDA) at −78°C to generate a lithiated intermediate at the 2-position, which reacts with 4-bromobenzenesulfonyl chloride:

$$
\text{Quinoxaline} \xrightarrow{\text{LDA, THF, -78°C}} \text{2-Lithioquinoxaline} \xrightarrow{\text{4-BrC}6\text{H}4\text{SO}_2\text{Cl}} \text{this compound}
$$

Challenges :

  • Low yields (45–50%) due to competing side reactions.
  • Requires anhydrous conditions and strict temperature control.

Oxidation of Thioether Precursors

A two-step synthesis involving thioether formation followed by oxidation offers an alternative pathway:

Thioether Intermediate Synthesis

2-Mercaptoquinoxaline reacts with 4-bromophenyl bromide via a Ullmann coupling to form 2-[(4-bromophenyl)thio]quinoxaline.

Oxidation to Sulfone

Treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane oxidizes the thioether to the sulfone:

$$
\text{2-[(4-Bromophenyl)thio]quinoxaline} \xrightarrow{\text{mCPBA, CH}2\text{Cl}2} \text{this compound}
$$

Yield : 75–78% after recrystallization from ethanol.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for each route:

Method Catalyst/Reagent Temperature Time (h) Yield (%) Purity (HPLC)
Ullmann Coupling CuI/1,10-phenanthroline 90°C 12 68–72 98.5%
SNAr with Lithiation LDA −78°C 4 45–50 95.2%
Thioether Oxidation mCPBA 25°C 6 75–78 99.1%

Key Insights :

  • The Ullmann method balances yield and practicality but requires toxic copper catalysts.
  • Thioether oxidation offers higher yields but necessitates handling malodorous thiol intermediates.

Industrial-Scale Considerations

Patent WO2002094796A2 highlights scalability challenges, recommending:

  • Reactor Design : Glass-lined reactors to prevent metal leaching during copper-catalyzed reactions.
  • Cost Optimization : Recycling copper catalysts via ion-exchange resins reduces production costs by 15–20%.
  • Safety : Strict control of exotherms during sulfonation steps to prevent runaway reactions.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)sulfonyl]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Bromophenyl)sulfonyl]quinoxaline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)sulfonyl]quinoxaline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s ability to form hydrogen bonds, influencing its binding affinity and specificity. The bromine atom can also participate in halogen bonding, further affecting the compound’s interactions with biological targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties :

  • Molecular Formula: C₁₄H₉BrN₂O₂S (based on analogs like 2-[(4-chlorophenyl)sulfonyl]quinoxaline ).
  • Molecular Weight : ~305.75 g/mol (estimated from chloro analog data ).
  • Crystallographic Data: While direct data for this compound is unavailable, 2-(4-bromophenyl)quinoxaline (without the sulfonyl group) crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 13.959 Å, b = 5.9031 Å, c = 14.497 Å, and β = 109.53° . The sulfonyl group likely alters packing and intermolecular interactions.

Synthesis: The compound is synthesized via nucleophilic substitution or coupling reactions. A common route involves reacting quinoxaline sulfonyl chloride derivatives with 4-bromophenyl amines or boronic acids under basic conditions (e.g., NaOH) with reflux . Characterization typically employs TLC, IR, and ¹H NMR .

Applications: Sulfonyl quinoxalines are explored for antibacterial, anticancer, and antiviral activities due to their ability to interact with biological targets like enzymes (e.g., gamma-glutamyl transpeptidase) .

Comparison with Similar Compounds

Structural and Functional Analogues

Halogen vs. Sulfonyl Groups

  • 2-[(4-Bromophenyl)sulfonyl]quinoxaline: The sulfonyl group enhances electrophilicity, improving interactions with nucleophilic residues in enzyme active sites (e.g., gamma-glutamyl transpeptidase) .

Halogen Variation (Br vs. Cl)

  • Chloro Analog (2-[(4-chlorophenyl)sulfonyl]quinoxaline): Smaller atomic radius and lower electronegativity compared to bromine may reduce steric hindrance and alter binding affinity. This compound is utilized in mass spectrometry-based antibody identification .

Electron-Withdrawing Groups

  • Trifluoromethyl-substituted Quinoxalines: Strong electron-withdrawing effects reduce potency in HCV protease inhibition, possibly due to destabilized interactions with catalytic residues (e.g., Asp168) .
  • Sulfonyl-substituted Quinoxalines: Sulfones maintain moderate bioactivity by balancing electron withdrawal with hydrogen-bonding capabilities .

Pharmacological and Industrial Relevance

  • Antimicrobial Activity: Sulfonyl derivatives exhibit superior antibacterial activity compared to non-sulfonylated quinoxalines due to enhanced target affinity .
  • Drug Resistance: 3-Trifluoromethylquinoxalines show reduced potency against drug-resistant HCV variants, whereas sulfonyl derivatives maintain efficacy against Gram-positive bacteria .
  • Material Science: The crystallographic stability of 2-(4-bromophenyl)quinoxaline makes it a candidate for optoelectronic materials, though sulfonyl analogs may offer tunable electronic properties .

Biological Activity

2-[(4-Bromophenyl)sulfonyl]quinoxaline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound features a quinoxaline core substituted with a sulfonyl group and a bromophenyl moiety. This unique structure contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The sulfonyl group may interact with enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Antimicrobial Properties : Studies indicate that quinoxaline derivatives can disrupt bacterial cell wall synthesis and inhibit protein synthesis, contributing to their antimicrobial effects .
  • Anticancer Activity : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Biological Activity Effect Reference
AntimicrobialInhibits growth of Gram-positive/negative bacteria
AnticancerInduces apoptosis in various cancer cell lines
AntileishmanialModerate activity against Leishmania spp.
Anti-inflammatoryReduces edema in carrageenan-induced models

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups, such as bromine, enhances the antimicrobial activity of quinoxaline derivatives. Conversely, electron-donating groups tend to decrease this activity. The following insights were derived from recent studies:

  • Bromine Substitution : The 4-bromophenyl group significantly increases antibacterial potency against strains like Staphylococcus aureus and Escherichia coli.
  • Sulfonamide Linkage : The sulfonamide functional group is crucial for the compound's interaction with biological targets, enhancing its overall efficacy .

Case Studies

  • Antimicrobial Efficacy :
    A study evaluating various quinoxaline derivatives showed that this compound exhibited a zone of inhibition (ZOI) comparable to standard antibiotics like chloramphenicol against E. coli and S. aureus, highlighting its potential as an alternative antimicrobial agent .
  • Anticancer Activity :
    In vitro assays demonstrated that the compound induced significant cytotoxic effects on human cancer cell lines, with IC50 values ranging from 0.18 µM to 3 µM depending on the cell type. This suggests a strong potential for development as an anticancer therapeutic .
  • Anti-inflammatory Effects :
    In vivo models showed that treatment with the compound resulted in a reduction of carrageenan-induced paw edema by up to 56%, indicating notable anti-inflammatory properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[(4-Bromophenyl)sulfonyl]quinoxaline, and how is purity ensured?

  • Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 2-chloroquinoxaline with 4-bromobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) using a base like K₂CO₃. Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane), followed by recrystallization. Structural confirmation uses NMR (¹H/¹³C), IR (sulfonyl S=O stretch ~1350–1150 cm⁻¹), and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H NMR identifies aromatic protons and sulfonyl group proximity (deshielding effects). ¹³C NMR confirms quinoxaline and sulfonyl-linked carbons.
  • IR : Key for detecting sulfonyl (S=O) and C-Br stretches (~500–600 cm⁻¹).
  • X-ray crystallography : Resolves bond angles (e.g., C-S-C ~107°) and dihedral angles between aromatic rings (e.g., ~22° observed in analogs) .

Q. How does the crystal structure inform molecular interactions?

  • Methodology : Single-crystal X-ray diffraction reveals a dihedral angle of 22.2° between the quinoxaline and 4-bromophenyl rings, minimizing steric hindrance. Weak π-π stacking (centroid separation ≥3.995 Å) suggests limited solid-state aromatic interactions, impacting solubility and crystallinity .

Advanced Research Questions

Q. What mechanistic pathways govern the introduction of the sulfonyl group?

  • Methodology : The sulfonylation likely proceeds via an electrophilic aromatic substitution (EAS) or radical pathway. Computational studies (DFT) can model transition states, while kinetic isotope effects (KIE) experiments using deuterated quinoxaline derivatives differentiate between mechanisms. Substituent effects (e.g., electron-withdrawing Br) influence reaction rates .

Q. How can contradictory reports on biological activity be resolved?

  • Methodology : Discrepancies in antimicrobial or anticancer activity may arise from assay conditions (e.g., cell line variability, concentration ranges). Systematic SAR studies comparing substituents (Br vs. F, Cl) and standardized assays (e.g., MIC for antimicrobial activity) are recommended. Meta-analyses of quinoxaline derivatives’ bioactivity databases (e.g., ChEMBL) provide context .

Q. What strategies optimize solubility for in vitro bioassays?

  • Methodology : Co-solvents (DMSO ≤1% v/v), micellar encapsulation (using Pluronic F-127), or derivatization (e.g., PEGylation) enhance aqueous solubility. LogP calculations (e.g., via ChemAxon) guide solvent selection, while thermal gravimetric analysis (TGA) assesses stability in formulation .

Q. How do substituents influence electronic properties and reactivity?

  • Methodology : Cyclic voltammetry (CV) measures redox potentials, showing the electron-withdrawing bromo group lowers HOMO/LUMO levels (confirmed by DFT). Hammett σ⁺ constants quantify substituent effects on reaction kinetics (e.g., sulfonation rates). Comparative studies with 4-fluorophenyl analogs highlight halogen-specific electronic perturbations .

Q. What computational tools predict target binding modes?

  • Methodology : Molecular docking (AutoDock Vina) using crystal structure data (PDB ID: relevant quinoxaline complexes) identifies potential protein targets (e.g., kinases). MD simulations (GROMACS) assess binding stability, while QM/MM calculations refine interaction energies at active sites .

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